1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one

Descripción general

Descripción

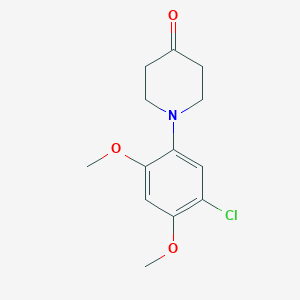

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one is an organic compound with a molecular formula of C13H16ClNO3 This compound is characterized by a piperidone ring substituted with a 5-chloro-2,4-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one typically involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

[ \text{5-Chloro-2,4-dimethoxybenzaldehyde} + \text{Piperidine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily studied for its role as a pharmacological agent. It has been associated with the modulation of G-protein-coupled receptors (GPCRs), specifically GPR119, which is significant in the context of glucose metabolism and diabetes management. Research indicates that compounds similar to 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one can act as agonists for GPR119, promoting insulin release and incretin secretion, which are critical for glucose homeostasis .

Table 1: Overview of GPR119 Agonists

| Compound Name | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|

| This compound | GPR119 Agonist | Type 2 Diabetes | |

| BMS-903452 | GPR119 Agonist | Type 2 Diabetes | |

| VU6019650 | M5 Muscarinic Antagonist | Neurological Disorders |

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of piperidin-4-one compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The structure of this compound suggests potential interactions with neurotransmitter systems, which could lead to developments in treating conditions such as anxiety and depression.

Case Study: Anti-inflammatory Activity

A study explored the anti-inflammatory properties of piperidinone derivatives. It was found that certain modifications to the piperidine ring enhance anti-inflammatory activity through inhibition of specific pathways involved in inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that substituents on the aromatic ring and modifications on the piperidine moiety can significantly influence biological activity.

Table 2: SAR Insights for Piperidinone Derivatives

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5-Chloro | Electron-withdrawing group | Increased potency against GPR119 |

| 2,4-Dimethoxy | Alkoxy groups | Enhanced solubility and bioavailability |

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea

- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea

- 1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Comparison: Compared to these similar compounds, 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one is unique due to its specific piperidone ring structure, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound with diverse applications and unique chemical properties Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry

Actividad Biológica

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperidinone ring substituted with a chloro and dimethoxy group on the phenyl ring. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it may induce apoptosis in cancer cells, particularly in models of breast and liver cancer. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. For example, it may act as an inhibitor of certain enzymes involved in cancer cell metabolism or as a modulator of signaling pathways that regulate cell growth and apoptosis . Further studies are required to elucidate the precise molecular targets.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was found to possess superior activity against multi-drug resistant strains of bacteria compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those observed for traditional treatments .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the antiproliferative effects on different cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in both MDA-MB-231 and HepG2 cells, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through flow cytometry analysis .

Propiedades

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-17-12-8-13(18-2)11(7-10(12)14)15-5-3-9(16)4-6-15/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERZWFCQPHSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2CCC(=O)CC2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640941 | |

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250718-99-1 | |

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.